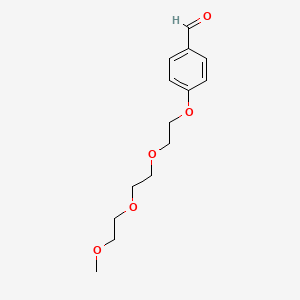

m-PEG4-benzaldehyde

Overview

Description

M-PEG4-benzaldehyde is a small molecule PEG linker containing a terminal benzaldehyde moiety . This moiety can react with primary amine groups . The PEG4 arm increases the solubility of compounds in aqueous media . It is reagent grade and used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C14H20O5 . Its molecular weight is 268.31 .Chemical Reactions Analysis

This compound contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups, which are commonly used for labeling and crosslinking carbonyl groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 and a molecular formula of C14H20O5 . It is available in reagent grade for research use .Scientific Research Applications

Catalyst Modification

Polyethylene glycol (PEG), a related compound to m-PEG4-benzaldehyde, has been utilized as a novel modifier for supported metal catalysts in the hydrogenation of benzaldehydes. The modification with PEG improves catalytic activity and selectivity, leading to enhanced production of partially hydrogenated products such as benzyl alcohol. This approach signifies the potential of PEG derivatives in catalysis, offering a pathway to optimize chemical reactions for industrial applications (Okamoto, Hirao, & Yamaai, 2010).

Biomedical Materials

Benzaldehyde-terminated PEG has been synthesized and cross-linked to form dynamic hydrogels with strong mechanical performance, indicating its usefulness in creating novel hemostatic materials. These hydrogels exhibit excellent cytocompatibility and potential in stopping bleeding, highlighting the role of PEG derivatives in advancing medical materials and wound management strategies (Huang et al., 2016).

Green Chemistry

In the synthesis of benzoxazine, a compound related to this compound, PEG was used as a solvent under microwave irradiation, demonstrating a green chemistry approach by using renewable resources and achieving excellent thermal properties of the synthesized products. This highlights the environmental benefits and efficiency of incorporating PEG derivatives in chemical synthesis processes (Teng et al., 2019).

Drug Delivery Systems

PEGylation, involving the conjugation of PEG to drugs, is a significant application area, enhancing the solubility, stability, and bioavailability of therapeutic agents. This method has led to the development of PEG-drug conjugates with reduced immunogenicity and prolonged circulation times, exemplified by the successful clinical application of PEGylated proteins and the ongoing research into novel PEGylated formulations (Greenwald, Choe, McGuire, & Conover, 2003).

Analytical and Biotechnological Applications

The separation and characterization of benzaldehyde-functional PEGs have been achieved through liquid chromatography, facilitating the accurate determination of PEG derivatives' distributions for biomedical applications. This advancement underscores the importance of PEG derivatives in analytical chemistry and biotechnology, enabling precise synthesis and application of functionalized PEGs (Wei et al., 2016).

Mechanism of Action

Target of Action

m-PEG4-benzaldehyde is a small molecule PEG linker . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins, and play crucial roles in numerous biochemical processes.

Mode of Action

This compound contains a terminal benzaldehyde moiety that can react with primary amine groups . This interaction results in the formation of a Schiff base , which can be further reduced to form a stable C-N bond . This process is known as PEGylation, which is a common method for modifying the properties of therapeutic proteins and peptides .

Biochemical Pathways

The PEGylation process can alter the properties of these molecules, potentially affecting their function, stability, and interactions with other molecules .

Pharmacokinetics

It’s known that the peg4 arm increases the solubility of compounds in aqueous media This could potentially enhance the bioavailability of the compound

Result of Action

The primary result of this compound’s action is the PEGylation of primary amine groups . This can lead to changes in the properties of the targeted molecules, including increased solubility, improved stability, and altered interactions with other molecules . These changes can have various molecular and cellular effects, depending on the specific molecules that are targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction between the aldehyde group and primary amine groups occurs at a pH of 5.0 to 9.5 . Higher pH values can result in multiple PEGylations . Additionally, the compound’s solubility can be affected by the solvent used . It’s soluble in DMSO, DCM, and DMF .

Safety and Hazards

M-PEG4-benzaldehyde is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Relevant Papers One paper discusses the use of a PEG-Benzaldehyde-Hydrazone-Lipid Based PEG-Sheddable pH-Sensitive Liposomes for endosomal escape and long circulation . Another paper presents the synthesis of substituted benzaldehydes via a two-step, one-pot procedure .

properties

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.